molecular formula C12H14O3 B12334853 Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate CAS No. 2070896-55-6

Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12334853
CAS No.: 2070896-55-6
M. Wt: 206.24 g/mol
InChI Key: GCGSNIJFPMFHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate is a dihydrobenzofuran derivative characterized by a methyl ester group at the 3-position and a methyl substituent at the 6-position of the benzofuran ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2070896-55-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(6-methyl-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H14O3/c1-8-3-4-10-9(6-12(13)14-2)7-15-11(10)5-8/h3-5,9H,6-7H2,1-2H3

InChI Key

GCGSNIJFPMFHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CO2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling has emerged as a robust strategy for constructing the dihydrobenzofuran core. A palladium-mediated approach, adapted from the synthesis of analogous compounds, involves the coupling of methyl 4-iodo-3-methylbenzoate with epoxide derivatives in the presence of Pd(OAc)₂ and XPhos ligands. Key steps include:

  • Reaction Setup : A mixture of Pd(OAc)₂ (0.5 mmol), XPhos (1.0 mmol), and methyl 4-iodo-3-methylbenzoate (5.0 mmol) in dry N-methylpyrrolidone (NMP, 10 mL) is heated at 80°C for 24 hours under argon.
  • Cyclization : The epoxide (2-((benzyloxy)methyl)oxirane, 15.0 mmol) undergoes ring-opening and subsequent cyclization to form the dihydrobenzofuran scaffold.
  • Esterification : Post-cyclization, the intermediate is treated with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate moiety.

Optimization Insights :

  • Catalyst loading at 10 mol% Pd(OAc)₂ ensures sufficient turnover without side reactions.
  • NMP enhances solubility of aromatic intermediates, critical for achieving >70% yield.

Cascade Cyclization Strategies

Cascade cyclization offers a one-pot route to simultaneously form the dihydrobenzofuran ring and install substituents. This method leverages acid- or base-mediated intramolecular reactions:

  • Acid-Catalyzed Pathway : A substituted phenol derivative (e.g., 6-methyl-2-hydroxyacetophenone) is treated with a diol (e.g., ethylene glycol) in the presence of p-toluenesulfonic acid (PTSA, 5 mol%) at 120°C. The reaction proceeds via keto-enol tautomerism, followed by cyclodehydration to yield the dihydrobenzofuran core.
  • Base-Mediated Cyclization : Using NaOH (2.0 equiv) in ethanol at reflux, a β-keto ester intermediate undergoes intramolecular aldol condensation, forming the fused ring system.

Comparative Performance :

Condition Catalyst Temperature Yield (%)
Acidic (PTSA) 5 mol% 120°C 65
Basic (NaOH) 2.0 equiv 80°C 58

Electrophilic Substitution and Functionalization

Introducing the methyl group at the 6-position requires precise electrophilic substitution. Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate has been employed:

  • Friedel-Crafts Protocol : The parent dihydrobenzofuran-3-acetate is treated with MeCl (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at 0°C. The methyl group selectively substitutes at the 6-position due to electronic directing effects of the fused oxygen heterocycle.
  • Nitration-Reduction Alternative : For substrates resistant to direct alkylation, nitration (HNO₃/H₂SO₄) at the 6-position followed by catalytic hydrogenation (H₂/Pd-C) introduces the amino group, which is subsequently methylated via Eschweiler-Clarke conditions.

Critical Parameters :

  • Temperature control (<5°C) minimizes polysubstitution.
  • AlCl₃ must be freshly distilled to avoid hydrolysis.

Esterification and Final Functional Group Manipulation

The acetate ester is typically introduced late-stage to preserve reactivity. Two approaches dominate:

  • Mitsunobu Esterification :

    • The dihydrobenzofuran alcohol (1.0 equiv) is reacted with methyl bromoacetate (1.5 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 25°C. Yields exceed 80% due to mild conditions.
  • Steglich Esterification :

    • DCC (1.2 equiv) and DMAP (0.1 equiv) mediate the coupling of the alcohol with methyl acetic acid in CH₂Cl₂. This method avoids racemization, making it suitable for chiral intermediates.

Yield Comparison :

Method Reagents Yield (%)
Mitsunobu DIAD, PPh₃ 82
Steglich DCC, DMAP 78

Industrial-Scale Production Considerations

Scaling laboratory synthesis requires addressing solvent recovery, catalyst recycling, and throughput:

  • Continuous Flow Reactors : A tubular reactor system with immobilized Pd catalysts enables semicontinuous production, reducing Pd leaching to <1 ppm.
  • Solvent Selection : Switching from NMP to cyclopentyl methyl ether (CPME) improves environmental compatibility and facilitates recycling via distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate serves as a building block for synthesizing more complex benzofuran derivatives. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions. This makes it valuable in developing new materials and chemical processes.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes. Specific data on minimum inhibitory concentrations (MIC) are still being compiled but indicate effectiveness against various bacterial strains .
  • Anticancer Activity : The compound has been investigated for its anticancer properties, particularly against cancer cell lines such as MCF-7 (breast cancer) and HGC-27 (gastric cancer). Studies have shown that it can inhibit cell proliferation with IC50 values ranging from 4.2 μM to 11.9 μM. The mechanism of action may involve inducing apoptosis and inhibiting specific signaling pathways related to cell growth .

Medicine

Ongoing research aims to explore this compound's potential as a therapeutic agent for various diseases. Its unique combination of functional groups may contribute to its effectiveness in treating conditions such as cancer and infections.

Case Studies

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant zones of inhibition, suggesting its potential as a natural antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) significantly compared to control groups. The mechanism involved apoptosis induction and disruption of cell cycle progression .

Mechanism of Action

The mechanism of action of Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent (Position) Molecular Formula CAS Number Key Applications
Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate Methyl (6) C₁₂H₁₄O₄ - Research intermediates
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate Ethoxy (5) C₁₃H₁₆O₄ 2070896-63-6 Agrochemicals
(3R)-Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-acetate Hydroxy (6) C₁₁H₁₂O₄ 1234474-58-8 Pharmaceuticals
Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate Fluoro (6) C₁₁H₁₁FO₃ 2169773-67-3 Bioactive agents

Biological Activity

Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified under the benzofuran derivatives, characterized by a fused benzene and furan ring structure. Its molecular formula is C12_{12}H14_{14}O3_{3}, with a molecular weight of approximately 218.24 g/mol.

PropertyValue
Molecular FormulaC12_{12}H14_{14}O3_{3}
Molecular Weight218.24 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, docking studies have suggested that it interacts with key proteins involved in cell proliferation and survival, leading to reduced tumor growth in experimental models .

Case Study: In Vivo Evaluation

In a study involving Sprague Dawley rats subjected to tumor induction, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses (0.5 mg/kg to 2 mg/kg), with the highest dose showing the most pronounced effect on tumor regression .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In models of neuropathic pain induced by paclitaxel, this compound demonstrated the ability to alleviate pain without affecting motor function. This effect is attributed to its interaction with cannabinoid receptors, particularly CB2 receptors, which play a role in pain modulation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Disruption of cell membrane integrity and inhibition of metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis via modulation of apoptotic signaling pathways.
  • Neuroprotective Effect : Interaction with cannabinoid receptors leading to pain relief.

Table 2: Comparison with Related Benzofuran Derivatives

Compound NameBiological ActivityKey Features
Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetateAntimicrobial, AnticancerMethoxy group enhances solubility
Methyl 5-Bromo-2,3-dihydrobenzofuran-3-acetateAnticancerBromine substitution alters reactivity
Methyl 4-Hydroxy-2,3-dihydrobenzofuran-3-acetateAnti-inflammatoryHydroxyl group increases polarity

This compound stands out due to its unique combination of functional groups that confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid derivative using methanol under acidic catalysis. For example, refluxing ethyl 2-(substituted-benzofuran)acetate with potassium hydroxide (KOH) in water/methanol (1:1 v/v) followed by acidification and purification via column chromatography (ethyl acetate as eluent) yields the methyl ester . Key parameters include reaction time (5–7 hours), temperature (60–80°C), and stoichiometric ratios (e.g., 1:5 substrate-to-KOH ratio). Yields typically range from 70–85%, with impurities arising from incomplete hydrolysis or esterification.

Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in dihydrobenzofuran derivatives?

  • Methodological Answer : Use a combination of ¹H and ¹³C NMR with deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to assign stereochemistry and substituent positions. For this compound:

  • ¹H NMR : The dihydrofuran ring protons (H-2 and H-3) typically appear as doublets of doublets (δ 3.0–4.0 ppm) due to coupling with adjacent protons. The methyl group at position 6 (δ 2.2–2.4 ppm) and the acetate methyl (δ 3.6–3.8 ppm) are distinct singlets .
  • ¹³C NMR : The carbonyl carbon of the acetate group resonates at δ 170–172 ppm, while the quaternary carbons in the benzofuran ring appear at δ 120–140 ppm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis or handling of powdered forms to prevent inhalation.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrolysis) before disposal, and segregate organic waste for incineration .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution techniques are effective?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers. Retention times differ by 1.5–2.0 minutes under isocratic conditions .
  • Crystallization : Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) can enhance enantiomeric excess (ee > 95%) .

Q. What strategies address discrepancies in bioactivity data across studies involving this compound?

  • Methodological Answer : Contradictions may arise from:

  • Impurity Profiles : Quantify byproducts (e.g., unreacted starting materials) using HPLC-MS.
  • Assay Conditions : Standardize cell-based assays (e.g., IL-6 inhibition) with controls for solvent interference (e.g., DMSO ≤ 0.1% v/v) .
  • Example: A study reporting anti-inflammatory activity (IC₅₀ = 10 µM) vs. inactivity may reflect differences in cell lines (e.g., RAW 264.7 vs. THP-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.